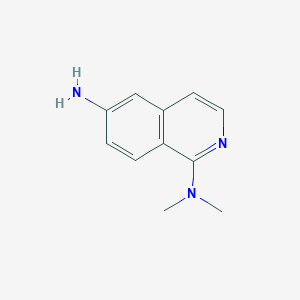
N1,N1-dimethylisoquinoline-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-dimethylisoquinoline-1,6-diamine, also known as DIQ, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of isoquinolines and has two methyl groups attached to the N1 nitrogen atom.
Aplicaciones Científicas De Investigación
Potential Human AKT1 Inhibitor for Cancer Treatment :
- N1,N1-dimethylisoquinoline-1,6-diamine derivatives have been explored as potential inhibitors of AKT1 (RAC-alpha serine/threonine-protein kinase), an enzyme encoded by the AKT1 gene in humans. This inhibition could have implications in preventing complications associated with cancers. Theoretical evaluations and docking calculations suggest that certain derivatives exhibit significant inhibitory potency, contributing to research in cancer therapeutics (Ghanei et al., 2016).
Antimalarial Drug Development :
- This compound compounds have shown promising results in antimalarial activity. Extensive synthesis and evaluation of various derivatives demonstrate their potential as antimalarial drug leads, highlighting their significance in the fight against malaria (Mizukawa et al., 2021).
Anti-Breast Cancer Activity :
- Research on this compound derivatives has uncovered potential anti-breast cancer agents. Certain compounds, specifically with N3-acylated structures, were found to be significantly more potent than others and demonstrated non-toxicity to normal human cells, making them promising candidates for anti-breast cancer therapy (Chen et al., 2013).
Chemical Synthesis and Chemical Space Exploration :
- The synthesis of this compound and related compounds has been a subject of study in chemical research. Exploring the synthesis routes and characterizing the properties of intermediates and derivatives has expanded the chemical space and provided insights into the utility of these compounds in various applications (Raposo et al., 1999).
Inhibition of Parkinsonism in Rats :
- Dopamine-derived compounds related to this compound have been studied for their neurotoxicity and potential implications in the pathogenesis of Parkinson's disease. Research in this area contributes to a better understanding of the disease and potential therapeutic approaches (Naoi et al., 1996).
Antiplasmodial and Antiviral Activities :
- This compound derivatives have been evaluated for their potential as anti-malarial and anti-viral agents. Some compounds showed pronounced effects against both malaria and viruses like SARS-CoV-2, indicating their dual therapeutic potential in infectious diseases (Mizuta et al., 2023).
Corrosion Inhibition Efficiency Analysis :
- The efficacy of this compound derivatives in corrosion inhibition has been theoretically investigated. This research contributes to the development of more effective corrosion inhibitors, highlighting the chemical's utility in industrial applications (Ogunyemi et al., 2020).
Propiedades
IUPAC Name |
1-N,1-N-dimethylisoquinoline-1,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)11-10-4-3-9(12)7-8(10)5-6-13-11/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHODQCQPXIMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2450609.png)
![(1R,4R)-5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2450611.png)
![1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2450612.png)
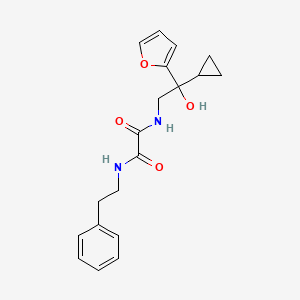
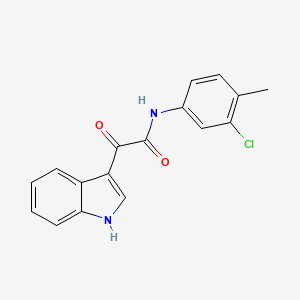
![2-(2-Methoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2450615.png)
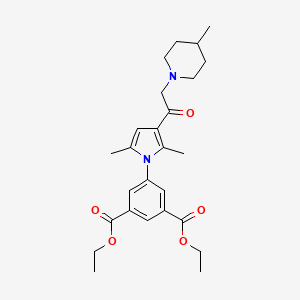

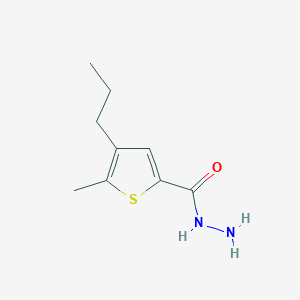

![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)
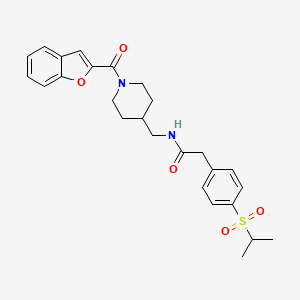
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)
